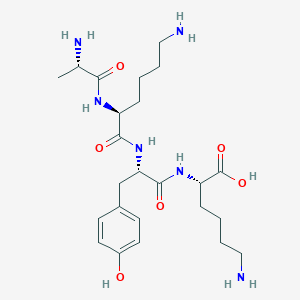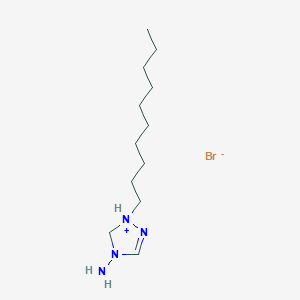
lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene is a complex organic compound that combines lithium with a highly substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene typically involves the reaction of 3,3,5,5-tetramethyl-1-phenylhexyl chloride with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene exerts its effects involves interactions with molecular targets and pathways. The lithium ion can influence various biochemical processes, while the benzene ring’s substituents can interact with specific enzymes or receptors. These interactions can modulate cellular functions and biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene: Unique due to its specific substitution pattern on the benzene ring.
Lithium;(3,3,5,5-tetramethyl-1-phenylpropyl)benzene: Similar structure but with a different alkyl chain length.
Lithium;(3,3,5,5-tetramethyl-1-phenylbutyl)benzene: Another similar compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
189072-98-8 |
|---|---|
Fórmula molecular |
C22H29Li |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C22H29.Li/c1-21(2,3)17-22(4,5)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,16-17H2,1-5H3;/q-1;+1 |
Clave InChI |
LMEXSUMYKPMPQN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)

